N-(5-Methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
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Overview
Description
N-(5-Methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide: is a complex organic compound that features a benzothiazole ring fused with a tetrahydrocinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multi-step organic reactions. One common route includes the condensation of 5-methoxy-1,3-benzothiazole-2-amine with a suitable cinnoline derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-11-6-7-15-13(9-11)18-17(24-15)19-16(22)14-8-10-4-2-3-5-12(10)20-21-14/h6-9H,2-5H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAIYAJVPDSSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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